

Application Notes and Protocols for AZD-8055 In Vitro Assays

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Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969

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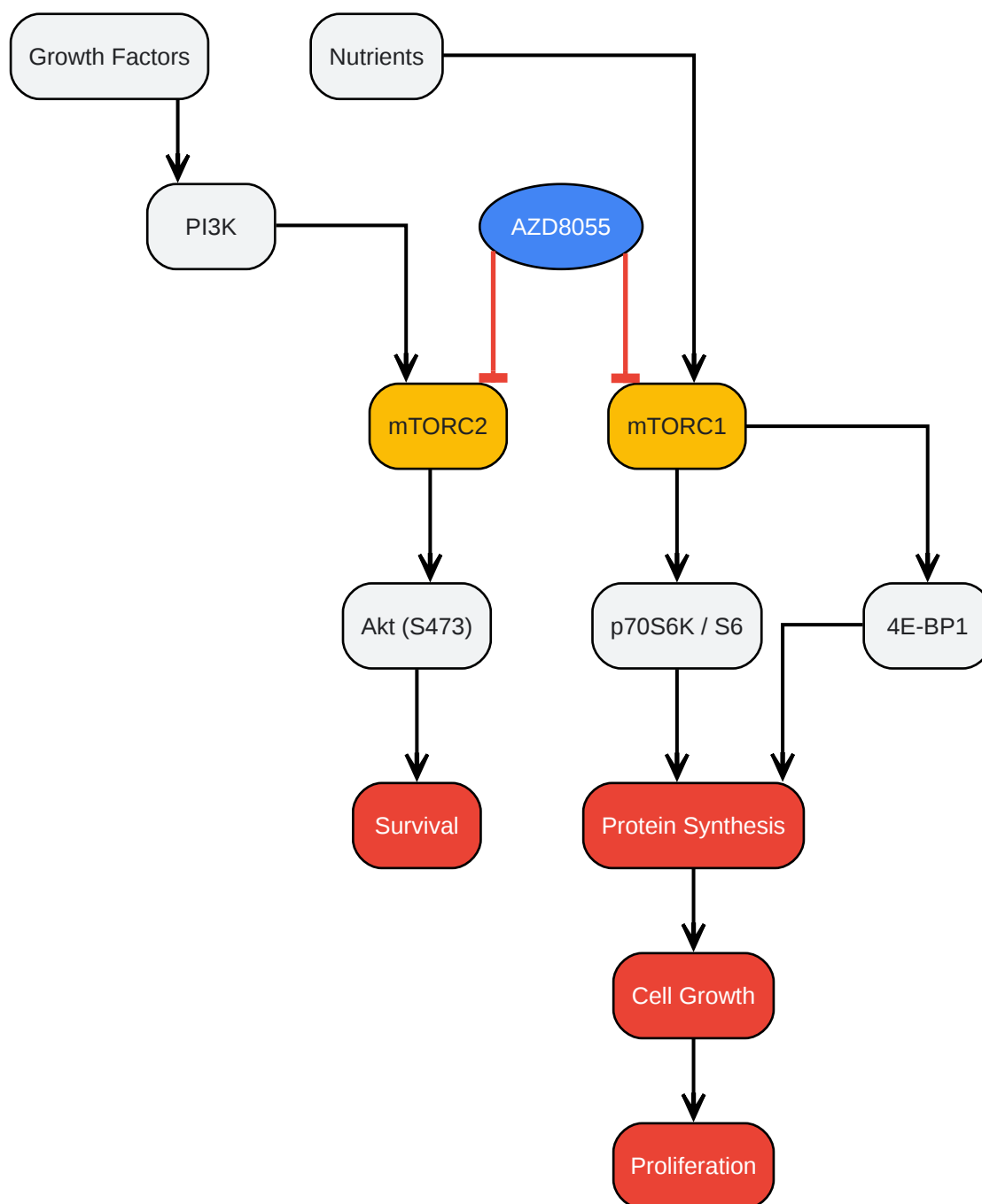
For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8055 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, effectively blocking downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][4] This dual-targeting mechanism makes **AZD-8055** a valuable tool for investigating the mTOR signaling cascade and a potential therapeutic agent in oncology.[4][5] These application notes provide detailed protocols for key in vitro assays to assess the activity of **AZD-8055**.

Mechanism of Action

AZD-8055 inhibits the serine/threonine kinase activity of mTOR, which in turn blocks the phosphorylation of key downstream effectors.[4] Inhibition of mTORC1 disrupts the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.[2][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473), further impacting cell survival and proliferation.[1][2]



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Caption: **AZD-8055** signaling pathway.

Quantitative Data Summary

The inhibitory activity of **AZD-8055** has been characterized in various in vitro systems. The following tables summarize the reported IC50 values for mTOR kinase inhibition and cellular proliferation.

Table 1: **AZD-8055** Kinase Inhibition

Target	Assay Type	IC50 (nM)
mTOR	ELISA-based kinase assay	0.8 ± 0.2
mTOR	Truncated mTOR in MDA-MB-468 cells	0.8
PI3Kα, β, γ, δ	Kinase Assay	>1,000
ATM	Kinase Assay	>1,000

| DNA-PK | Kinase Assay | >1,000 |

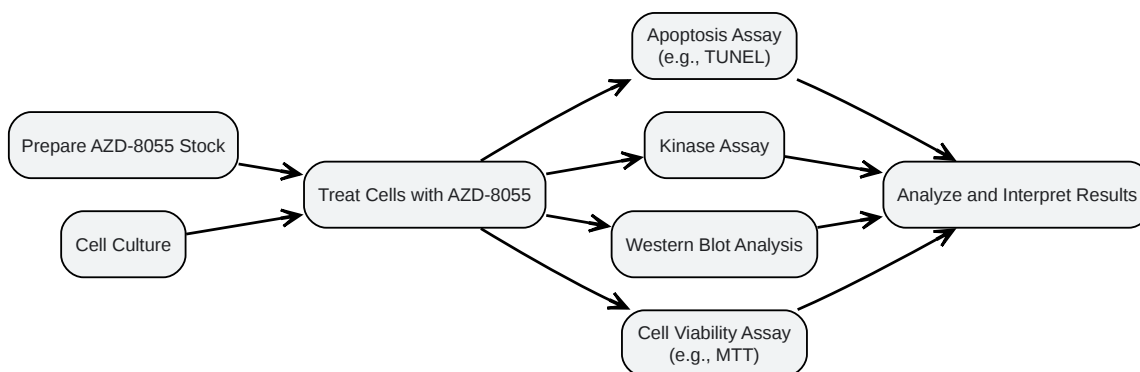
Table 2: **AZD-8055** Cell Proliferation Inhibition

Cell Line	Cancer Type	IC50 (nM)
U87MG	Glioblastoma	53
A549	Lung Cancer	50
H838	Lung Cancer	20

| PPTP Panel (Median) | Pediatric Cancers | 24.7 |

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of **AZD-8055**.



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Caption: General experimental workflow.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on laryngeal carcinoma cells.[5]

Objective: To determine the effect of **AZD-8055** on cell viability and proliferation.

Materials:

- Hep-2 cells (or other cell line of interest)
- 96-well plates
- Complete culture medium (e.g., DMEM with 10% FBS)
- **AZD-8055** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/mL in PBS)

- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed 5×10^3 cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of **AZD-8055** in complete culture medium. A suggested concentration range is 0.8 to 260 $\mu\text{g/L}$.[\[5\]](#)
- Remove the existing medium from the cells and add 100 μL of the **AZD-8055** dilutions to the respective wells. Include a vehicle control (DMSO) group.
- Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO_2 .[\[5\]](#)
- After the incubation period, add 10 μL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[\[5\]](#)
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[\[5\]](#)
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is based on general western blotting procedures and findings from various studies on **AZD-8055**.[\[3\]](#)[\[5\]](#)

Objective: To assess the effect of **AZD-8055** on the phosphorylation status of mTOR pathway proteins.

Materials:

- Cells treated with **AZD-8055** for desired times and concentrations (e.g., 50-800 nM for 2-48 hours).[\[3\]](#)[\[5\]](#)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt (S473), anti-Akt, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated cells on ice and collect the protein lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry analysis can be performed to quantify changes in protein phosphorylation.

mTOR Kinase Assay (Cell-Based)

This high-throughput screening protocol is designed to measure mTORC1 and mTORC2 activity.^{[2][6]}

Objective: To quantify the inhibitory effect of **AZD-8055** on mTORC1 and mTORC2 kinase activity within a cellular context.

Materials:

- MDA-MB-468 cells (or other suitable cell line)
- **AZD-8055**
- Fixative solution
- Primary antibodies: anti-p-S6 (S235/236) for mTORC1 activity and anti-p-Akt (S473) for mTORC2 activity.^[6]
- Fluorescently labeled secondary antibodies
- Laser scanning cytometer (e.g., Acumen)

Procedure:

- Seed MDA-MB-468 cells in a suitable plate format for high-throughput screening.
- Expose the cells to a range of **AZD-8055** concentrations for 2 hours.^{[2][6]}

- At the end of the incubation, fix the cells.
- Wash the cells and probe with either anti-p-S6 or anti-p-Akt antibodies.[6]
- Wash away the primary antibody and add the corresponding fluorescently labeled secondary antibody.
- Assess the levels of phosphorylation using a laser scanning cytometer.[2][6]
- The data can be used to generate dose-response curves and determine the IC50 for the inhibition of mTORC1 and mTORC2 activity.

Apoptosis Assay (TUNEL Staining)

This protocol is based on a study investigating **AZD-8055**-induced apoptosis.[5]

Objective: To detect DNA fragmentation associated with apoptosis in cells treated with **AZD-8055**.

Materials:

- Cells treated with **AZD-8055**
- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
- Fluorescence microscope or flow cytometer

Procedure:

- Treat cells with various concentrations of **AZD-8055** for a specified period (e.g., 24-72 hours).
- Harvest the cells and fix them according to the TUNEL assay kit manufacturer's instructions.
- Permeabilize the cells to allow entry of the labeling reagents.
- Perform the TUNEL reaction to label the 3'-OH ends of fragmented DNA.

- Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells. An increase in the TUNEL-positive cell population indicates an induction of apoptosis.[5]

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